Ethylene-d4-diamine

Description

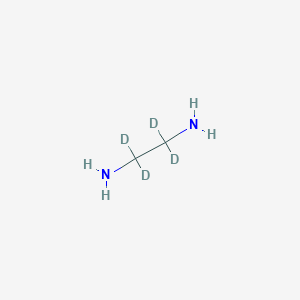

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2-tetradeuterioethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8N2/c3-1-2-4/h1-4H2/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIICEJLVQHRZGT-LNLMKGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00480181 | |

| Record name | Ethylene-d4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

64.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37164-19-5 | |

| Record name | Ethylene-d4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 37164-19-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethylene-d4-diamine chemical properties and specifications

An in-depth examination of the chemical properties, specifications, and analytical methodologies for Ethylene-d4-diamine, a critical deuterated building block in pharmaceutical and materials science research.

Ethylene-d4-diamine (1,2-Ethanediamine-1,1,2,2-d4) is a stable isotope-labeled version of ethylenediamine, where four hydrogen atoms on the ethylene (B1197577) backbone have been replaced with deuterium. This isotopic substitution makes it an invaluable tool in a variety of research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) based studies, where it can serve as an internal standard or a tracer to elucidate reaction mechanisms and metabolic pathways. Its chemical similarity to the non-labeled counterpart, ethylenediamine, allows it to be used in the synthesis of a wide range of derivatives and as a chelating agent.

Core Chemical Properties and Specifications

Ethylene-d4-diamine is commercially available both as a free base (a liquid at room temperature) and as a more stable dihydrochloride (B599025) salt (a solid). The choice between the two forms depends on the specific application and required storage conditions. The key physical and chemical properties are summarized in the tables below.

Ethylene-d4-diamine (Free Base)

| Property | Value | Reference |

| Synonyms | Ethylenediamine-1,1,2,2-d4, 1,2-Diaminoethane-d4 | [1] |

| CAS Number | 37164-19-5 | [1] |

| Molecular Formula | H₂NCD₂CD₂NH₂ | [1] |

| Molecular Weight | 64.12 g/mol | [1] |

| Appearance | Liquid | [1] |

| Melting Point | 9 °C (lit.) | [1] |

| Boiling Point | 118 °C (lit.) | [1] |

| Density | 1.022 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.455 (lit.) | [1] |

| Isotopic Purity | ≥98 atom % D | [1] |

| Chemical Purity | ≥98% | [1] |

Ethylene-d4-diamine Dihydrochloride

| Property | Value | Reference |

| Synonyms | 1,2-Diaminoethane-d4 dihydrochloride, Ethanediamine-d4 dihydrochloride | |

| CAS Number | 34334-71-9 | |

| Molecular Formula | H₂NCD₂CD₂NH₂ · 2HCl | |

| Molecular Weight | 137.04 g/mol | |

| Appearance | Solid | |

| Isotopic Purity | ≥98 atom % D | |

| Chemical Purity | ≥99% |

Experimental Protocols

The quality control and characterization of Ethylene-d4-diamine involve a combination of spectroscopic and chromatographic techniques to confirm its identity, and chemical and isotopic purity. Below are detailed methodologies for key analytical experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Purity

NMR spectroscopy is a primary technique for the structural elucidation of Ethylene-d4-diamine and for confirming the high level of deuteration.

Objective: To verify the chemical structure and determine the isotopic purity by ¹H and ¹³C NMR.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of Ethylene-d4-diamine or its dihydrochloride salt.

-

Dissolve the sample in a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) for the dihydrochloride salt, or Chloroform-d (CDCl₃) for the free base). A standard concentration is typically 10 mg/mL.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation and Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

The spectrum should show a singlet for the two equivalent NH₂ groups. The absence or significant reduction of signals in the region corresponding to the ethylene backbone protons confirms high deuteration.

-

The residual proton signals of the deuterated ethylene bridge can be used to more accurately quantify the isotopic enrichment.

-

-

¹³C NMR:

-

The spectrum will show a signal for the two equivalent deuterated carbons (CD₂). Due to the carbon-deuterium coupling, this signal will appear as a multiplet (typically a quintet).

-

-

-

Data Analysis:

-

The chemical shifts of the observed peaks are compared with reference spectra or predicted values to confirm the chemical identity.

-

Isotopic purity is calculated by comparing the integration of the residual proton signals on the ethylene backbone to the integration of the amine protons.

-

References

Synthesis and Purification of Ethylene-d4-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of Ethylene-d4-diamine (1,1,2,2-tetradeuterioethane-1,2-diamine), a crucial deuterated building block in chemical synthesis and pharmaceutical research. The inclusion of deuterium (B1214612) atoms in the ethylene (B1197577) backbone makes it an invaluable tool for mechanistic studies, metabolic tracing, and as an internal standard in quantitative analyses by NMR, GC-MS, or LC-MS.[1]

Synthesis of Ethylene-d4-diamine

The synthesis of Ethylene-d4-diamine (H₂NCD₂CD₂NH₂) can be achieved through a two-step process involving the deuteration of a suitable precursor followed by its reduction. A feasible and efficient method involves the deuteration of succinonitrile (B93025) to succinonitrile-d4, which is then reduced to the desired Ethylene-d4-diamine.

Synthesis Pathway Overview

The overall synthetic pathway can be visualized as a two-step process starting from succinonitrile. The first step is a base-catalyzed hydrogen-deuterium exchange to form succinonitrile-d4. The second step is the reduction of the dinitrile to the corresponding diamine.

References

An In-depth Technical Guide to Ethylene-d4-diamine (CAS: 37164-19-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethylene-d4-diamine, a deuterated form of ethylenediamine (B42938). It is intended to serve as a valuable resource for professionals in research and drug development, offering detailed information on its properties, applications, and relevant experimental contexts.

Core Compound Properties

Ethylene-d4-diamine, also known as 1,2-Ethanediamine-d4 or Ethylenediamine-1,1,2,2-d4, is a stable isotope-labeled version of ethylenediamine.[1] In this compound, the four hydrogen atoms on the carbon backbone are replaced with deuterium (B1214612) atoms. This substitution imparts a higher molecular weight compared to its unlabeled counterpart, a critical feature for its applications in analytical chemistry.

Table 1: Physicochemical Properties of Ethylene-d4-diamine

| Property | Value |

| CAS Number | 37164-19-5 |

| Linear Formula | H₂NCD₂CD₂NH₂ |

| Molecular Formula | C₂H₄D₄N₂[1][2] |

| Molecular Weight | 64.12 g/mol [2][3] |

| Isotopic Purity | ≥98 atom % D |

| Chemical Purity | ≥98%[3][4] |

| Appearance | Clear, colorless to pale yellow oil/liquid[1][5] |

| Melting Point | 9 °C[5] |

| Boiling Point | 118 °C[5] |

| Density | 1.022 g/mL at 25 °C[5] |

| Refractive Index | n20/D 1.455[5] |

| Flash Point | 38.0 °C (100.4 °F) - closed cup |

Applications in Research and Drug Development

The primary utility of Ethylene-d4-diamine stems from its nature as a stable isotope-labeled compound. Deuterated molecules are powerful tools in pharmaceutical research for several key reasons:

-

Internal Standards in Mass Spectrometry: Due to their mass shift, deuterated compounds like Ethylene-d4-diamine are ideal for use as internal standards in quantitative mass spectrometry assays.[6] They co-elute with the non-labeled analyte but are distinguishable by their mass-to-charge ratio, allowing for precise and accurate quantification by correcting for variations in sample preparation and instrument response.

-

Drug Metabolism and Pharmacokinetic (DMPK) Studies: Deuterium labeling helps in tracing the metabolic fate of drugs. By incorporating a deuterated moiety, researchers can track the absorption, distribution, metabolism, and excretion (ADME) of a compound in biological systems.[6]

-

Kinetic Isotope Effect: The replacement of hydrogen with the heavier deuterium isotope can slow down chemical reactions, particularly those involving C-H bond cleavage. This "kinetic isotope effect" can be exploited to stabilize drug molecules against metabolic degradation, potentially improving their half-life and reducing the formation of toxic metabolites.[7]

-

NMR Spectroscopy: Deuterated compounds are used in Nuclear Magnetic Resonance (NMR) spectroscopy to aid in chemical structure determination.[6]

-

Synthesis of Labeled Compounds: Ethylene-d4-diamine serves as a versatile building block for the synthesis of more complex deuterated molecules, including active pharmaceutical ingredients (APIs) and their metabolites.[1][8]

Experimental Protocols and Workflows

While specific experimental protocols are highly dependent on the research context, the following sections outline generalized workflows where Ethylene-d4-diamine is commonly employed.

Use as an Internal Standard in LC-MS/MS Analysis

Ethylene-d4-diamine can be used to synthesize a labeled version of a drug or metabolite that contains the ethylenediamine moiety. This labeled compound then serves as an internal standard (IS) for quantifying the unlabeled analyte in biological matrices (e.g., plasma, urine).

Generalized Protocol:

-

Sample Preparation:

-

Thaw biological samples (e.g., plasma).

-

Aliquot a specific volume (e.g., 100 µL) into a microcentrifuge tube.

-

Add a known concentration of the Ethylene-d4-diamine-labeled internal standard.

-

Perform protein precipitation by adding a solvent like acetonitrile.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate or vial for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into an LC-MS/MS system.

-

Separate the analyte and IS from other matrix components using a suitable chromatography column and mobile phase gradient.

-

Detect the analyte and IS using mass spectrometry in Multiple Reaction Monitoring (MRM) mode, monitoring for the specific precursor-product ion transitions of both the labeled and unlabeled compounds.

-

-

Data Analysis:

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Quantify the analyte concentration in the sample by comparing this ratio to a standard curve prepared with known concentrations of the analyte and a fixed concentration of the IS.

-

Workflow Diagram:

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Synthesis of Labeled Molecules

Ethylene-d4-diamine is a precursor for synthesizing various deuterated molecules. For instance, it can be used to produce labeled chelating agents or derivatives for use in drug discovery.[1][9] A common reaction involves the derivatization of its two amine groups.

Generalized Synthesis Concept:

The bifunctional nature of Ethylene-d4-diamine, with its two primary amine groups, allows it to readily react with carboxylic acids, alkylating agents, aldehydes, and ketones to form a variety of derivatives, including heterocycles like imidazolidines.

Synthesis Pathway Example:

Caption: Generalized synthesis pathway using Ethylene-d4-diamine as a precursor.

Safety and Handling

Ethylene-d4-diamine is classified as a hazardous substance and requires careful handling in a laboratory setting.

Table 2: Safety Information

| Hazard Category | Description |

| Signal Word | Danger[4] |

| Physical Hazards | Flammable liquid and vapor[4] |

| Health Hazards | Harmful if swallowed or inhaled, Toxic in contact with skin, Causes severe skin burns and eye damage, May cause an allergic skin reaction, May cause allergy or asthma symptoms or breathing difficulties if inhaled[4] |

| Environmental Hazards | Harmful to aquatic life with long-lasting effects[4] |

| Storage | Store at room temperature away from light and moisture, or under inert atmosphere in a refrigerator (2-8°C).[1][4] |

Users must consult the Safety Data Sheet (SDS) for detailed safety precautions, personal protective equipment (PPE) recommendations, and emergency procedures before handling this compound.

Conclusion

Ethylene-d4-diamine (CAS: 37164-19-5) is a crucial tool in modern drug discovery and development. Its primary application as a building block for stable isotope-labeled internal standards enables accurate and reliable quantification of analytes in complex biological matrices. Furthermore, its role in DMPK studies and the potential for creating metabolically stabilized drug candidates highlight its importance for researchers and scientists in the pharmaceutical industry. Proper understanding of its properties, applications, and safe handling procedures is essential for its effective and responsible use in a research environment.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. scbt.com [scbt.com]

- 3. chemscene.com [chemscene.com]

- 4. Ethylenediamine (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-3164-1 [isotope.com]

- 5. Ethylene-d4 DiaMine CAS#: 37164-19-5 [m.chemicalbook.com]

- 6. Deuteration - ThalesNano [thalesnano.com]

- 7. Deuterium Labeled Compounds | ZEOCHEM [zeochem.com]

- 8. What is Ethylenediamine Dihydrochloride used for? [synapse.patsnap.com]

- 9. Ethylenediamine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physical Properties of Ethylene-d4-diamine

This technical guide provides a comprehensive overview of the key physical properties of Ethylene-d4-diamine (CAS No: 37164-19-5), with a specific focus on its melting and boiling points. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who utilize deuterated compounds.

Introduction to Ethylene-d4-diamine

Ethylene-d4-diamine, also known as 1,2-Ethanediamine-1,1,2,2-d4, is a deuterated isotopologue of ethylenediamine.[1][2] In this compound, the four hydrogen atoms on the carbon backbone are replaced with deuterium (B1214612) atoms. This isotopic substitution is of significant interest in various research applications, including as a tracer in metabolic studies and for its potential to influence the pharmacokinetic profiles of drug molecules.[3]

Physical Properties

The physical characteristics of Ethylene-d4-diamine are crucial for its handling, storage, and application in experimental settings. The primary physical constants, its melting and boiling points, are summarized below.

Data Presentation: Physical Constants of Ethylene-d4-diamine

| Physical Property | Value | Reference |

| Melting Point | 9 °C | (lit.)[1][3][4][5][6] |

| Boiling Point | 118 °C | (lit.)[1][4][5][6] |

| Density | 1.022 g/mL at 25 °C | [6] |

| Refractive Index | n20/D 1.455 | (lit.)[1][4][5][6] |

The values denoted with "(lit.)" are based on established data from scientific literature.

Experimental Protocols for Physical Property Determination

The referenced melting and boiling points for Ethylene-d4-diamine are literature values, indicating they are well-established and have been determined through standard experimental methodologies. While the specific primary experimental data is not detailed here, the following outlines the general, widely accepted protocols for determining these physical properties for a liquid amine compound such as Ethylene-d4-diamine.

3.1. Melting Point Determination

The melting point, or more accurately for this compound, the freezing point, is determined by cooling the liquid sample and observing the temperature at which it solidifies.

-

Apparatus: A cooling bath (e.g., an ice-salt mixture or a cryostat), a calibrated thermometer or thermocouple, and a sample tube.

-

Methodology:

-

A sample of Ethylene-d4-diamine is placed in a sample tube.

-

A calibrated temperature probe is immersed in the sample.

-

The sample tube is gradually cooled in the cooling bath with gentle stirring to ensure uniform temperature distribution.

-

The temperature is recorded at regular intervals.

-

The freezing point is identified as the temperature at which the sample begins to solidify, often characterized by a plateau in the cooling curve where the temperature remains constant as the phase change occurs.

-

3.2. Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

-

Apparatus: A distillation flask, a condenser, a heating mantle or oil bath, a calibrated thermometer, and boiling chips.

-

Methodology:

-

A sample of Ethylene-d4-diamine is placed in the distillation flask along with boiling chips to ensure smooth boiling.

-

The thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask leading to the condenser.

-

The flask is gently heated.

-

As the liquid boils, the vapor rises and surrounds the thermometer bulb.

-

The boiling point is recorded as the temperature at which the vapor temperature stabilizes while the liquid is actively boiling and condensing.

-

It is critical to record the atmospheric pressure at the time of the measurement, as the boiling point is pressure-dependent. The literature value is typically reported at standard atmospheric pressure (1 atm or 760 mmHg).

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the physical properties of a chemical compound like Ethylene-d4-diamine.

Caption: Generalized experimental workflow for determining the melting and boiling points of a chemical substance.

References

- 1. Ethylene-d4 DiaMine Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 1,2-(2H4)Ethanediamine | CAS#:37164-19-5 | Chemsrc [chemsrc.com]

- 4. Ethylene-d4 DiaMine | 37164-19-5 [chemicalbook.com]

- 5. Ethylene-d4 DiaMine CAS#: 37164-19-5 [m.chemicalbook.com]

- 6. Ethylene-d4-diamine D 98atom , 98 CP 37164-19-5 [sigmaaldrich.com]

An In-Depth Technical Guide to Ethylene-d4-diamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Ethylene-d4-diamine, a deuterated form of ethylenediamine (B42938), highlighting its molecular properties and common applications in research and development.

Core Molecular Data

Ethylene-d4-diamine, also known as 1,2-Ethanediamine-1,1,2,2-d4, is a stable isotope-labeled version of ethylenediamine where four hydrogen atoms on the ethylene (B1197577) bridge have been replaced with deuterium. This isotopic substitution is crucial for a variety of scientific applications, particularly in studies involving mass spectrometry and as a tracer in metabolic research.

Below is a comparative summary of the key quantitative data for Ethylene-d4-diamine and its non-deuterated analog, ethylenediamine.

| Property | Ethylene-d4-diamine | Ethylenediamine |

| Molecular Formula | C₂H₄D₄N₂ or H₂NCD₂CD₂NH₂[1][2] | C₂H₈N₂ or H₂NCH₂CH₂NH₂[3] |

| Molecular Weight | 64.12 g/mol [1][2] | 60.10 g/mol |

| CAS Number | 37164-19-5[1][2] | 107-15-3[3] |

Experimental Protocols and Applications

Ethylene-d4-diamine serves as a valuable tool in various experimental contexts. Its primary utility lies in its use as an internal standard in quantitative mass spectrometry-based assays. The mass difference of +4 amu compared to the endogenous ethylenediamine allows for precise quantification of the non-deuterated compound in complex biological matrices.

A typical experimental workflow for using Ethylene-d4-diamine as an internal standard in a quantitative bioanalytical method is outlined below:

-

Sample Preparation: A known concentration of Ethylene-d4-diamine (the internal standard) is spiked into a biological sample (e.g., plasma, urine, or tissue homogenate) containing the analyte of interest (endogenous ethylenediamine).

-

Extraction: The analyte and the internal standard are co-extracted from the biological matrix using a suitable technique such as liquid-liquid extraction or solid-phase extraction.

-

Chromatographic Separation: The extracted sample is injected into a liquid chromatography system (e.g., HPLC or UPLC) to separate the analyte and internal standard from other matrix components.

-

Mass Spectrometric Detection: The eluent from the chromatography column is introduced into a mass spectrometer (e.g., a triple quadrupole mass spectrometer). The instrument is set to monitor specific mass-to-charge ratio (m/z) transitions for both the analyte and the internal standard.

-

Quantification: The peak area ratio of the analyte to the internal standard is calculated. This ratio is then used to determine the concentration of the analyte in the original sample by comparing it to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

This stable isotope dilution method is considered the gold standard for quantitative bioanalysis due to its high accuracy and precision, as it effectively corrects for variations in sample preparation, injection volume, and ionization efficiency.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of processes where Ethylene-d4-diamine is utilized.

Workflow for Quantitative Analysis using a Deuterated Internal Standard.

Isotope-labeled compounds like Ethylene-d4-diamine are also employed in metabolic studies to trace the fate of molecules in biological systems.

Pathway for a Metabolic Fate Study using a Labeled Compound.

References

Navigating the Isotopic Landscape: A Technical Guide to the Purity and Enrichment of Ethylene-d4-diamine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic purity and enrichment of Ethylene-d4-diamine (1,2-diaminoethane-1,1,2,2-d4), a crucial deuterated building block in pharmaceutical research and development. This document details the commercially available purity levels, plausible synthetic and enrichment methodologies, and the analytical techniques required for its characterization.

Isotopic Purity of Commercial Ethylene-d4-diamine

Ethylene-d4-diamine is commercially available from several suppliers, consistently offering a high degree of isotopic enrichment. The quantitative data regarding its purity are summarized in the table below.

| Parameter | Value | Supplier Examples |

| Isotopic Purity (atom % D) | 98% | Sigma-Aldrich, Cambridge Isotope Laboratories, CDN Isotopes |

| Chemical Purity | ≥98% (CP) | Sigma-Aldrich, Cambridge Isotope Laboratories |

| Form | Liquid or Dihydrochloride Salt | Sigma-Aldrich, Cambridge Isotope Laboratories |

Synthesis and Enrichment: Experimental Protocols

The synthesis of Ethylene-d4-diamine with high isotopic enrichment typically involves the deuteration of a suitable precursor followed by chemical transformation. A plausible and efficient route involves the hydrogen-deuterium (H/D) exchange of succinonitrile (B93025) to form succinonitrile-d4 (B1627120), followed by the reduction of the dinitrile to the corresponding diamine.

Experimental Protocol: Synthesis of Ethylene-d4-diamine from Succinonitrile

This protocol is adapted from established methods for the deuteration of nitriles and their subsequent reduction.

Part 1: Synthesis of Succinonitrile-d4 via H/D Exchange

-

Dissolution: Dissolve succinonitrile (e.g., 20 g, 0.25 mol) in deuterium (B1214612) oxide (D₂O).[1]

-

Catalysis: Add a basic catalyst such as calcium oxide (CaO) (e.g., 0.3% w/w) to the solution.[1]

-

Reaction: Allow the mixture to react at 25 °C for 24 hours to facilitate the H/D exchange at the α-positions to the nitrile groups.[1]

-

Enrichment Cycles: To achieve high isotopic enrichment, multiple H/D exchange cycles are necessary. Remove the D₂O via vacuum distillation (e.g., at 80 °C and 10 Torr) and replenish with fresh D₂O and catalyst. Typically, five cycles are conducted to maximize the degree of deuteration.[1]

-

Isolation: After the final cycle, isolate the resulting succinonitrile-d4.

Part 2: Reduction of Succinonitrile-d4 to Ethylene-d4-diamine

-

Catalyst Preparation: In a high-pressure reactor, place a suitable hydrogenation catalyst such as Raney Nickel or Platinum(IV) oxide (PtO₂).

-

Reaction Setup: Add the synthesized succinonitrile-d4 to the reactor along with a suitable solvent like anhydrous ethanol.

-

Deuterogenation: Pressurize the reactor with deuterium gas (D₂) to a pressure of approximately 100-150 atm. Heat the reaction mixture to around 100-120 °C.

-

Reaction Monitoring: Monitor the reaction progress by measuring the uptake of deuterium gas. The reaction is typically complete within several hours.

-

Work-up and Purification: After cooling and depressurizing the reactor, filter off the catalyst. The resulting Ethylene-d4-diamine can be purified by fractional distillation under reduced pressure.

Alternative Enrichment Strategies

While the synthesis from a deuterated precursor is a common approach, other methods for deuterium incorporation exist.

-

Direct H/D Exchange on Ethylenediamine (B42938): This method involves the direct exchange of protons for deuterons on the ethylenediamine backbone. This can be achieved using a deuterium source like D₂O under high temperature and pressure, often with the aid of a metal catalyst. However, controlling the selectivity and achieving high levels of deuteration can be challenging.

-

Reduction of Deuterated Amides: The reduction of a deuterated amide precursor, such as oxamide-d4, can also yield Ethylene-d4-diamine. This involves the synthesis of the deuterated amide followed by reduction using a strong reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄).

Visualization of Synthetic Workflow

The following diagrams illustrate the key steps in the synthesis of Ethylene-d4-diamine.

Caption: Synthetic workflow for Ethylene-d4-diamine.

Caption: Factors influencing isotopic enrichment.

Analytical Characterization

The determination of isotopic purity is critical and is typically achieved through a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to quantify the residual protons, while ²H (Deuterium) NMR confirms the incorporation of deuterium.

-

Mass Spectrometry (MS): High-resolution mass spectrometry can distinguish between the deuterated and non-deuterated species, allowing for a precise determination of the isotopic distribution.

This guide provides a foundational understanding of the isotopic purity and enrichment of Ethylene-d4-diamine. For specific applications, further optimization of the synthetic and purification protocols may be required to meet the stringent demands of research and drug development.

References

A Technical Guide to Commercial Sourcing of Ethylene-d4-diamine for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available Ethylene-d4-diamine (1,2-Ethan-1,1,2,2-d4-diamine), a crucial deuterated internal standard and building block for research and development. This document offers a comparative analysis of commercial suppliers, guidance on product selection, and a general experimental protocol for its application in mass spectrometry.

Introduction to Ethylene-d4-diamine

Ethylene-d4-diamine, the deuterated analog of ethylenediamine (B42938), is a valuable tool in analytical and synthetic chemistry. Its primary application in research is as an internal standard for the quantification of ethylenediamine and related compounds by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The mass difference introduced by the four deuterium (B1214612) atoms allows for clear differentiation between the labeled standard and the unlabeled analyte, leading to more accurate and precise measurements. It is also used as a deuterated building block in the synthesis of complex molecules for tracer studies in metabolic research.

Commercial Supplier Analysis

A variety of chemical suppliers offer Ethylene-d4-diamine for research purposes, primarily in its neat liquid form or as a more stable dihydrochloride (B599025) salt. The choice of supplier often depends on the required purity, available quantities, and the specific form needed for the experimental setup. Below is a comparative summary of the product specifications from several prominent suppliers.

Quantitative Data of Commercial Ethylene-d4-diamine

| Supplier | Product Name | CAS Number | Form | Isotopic Purity | Chemical Purity | Available Package Sizes |

| Sigma-Aldrich | Ethylene-d4-diamine | 37164-19-5 | Liquid | 98 atom % D | 98% (CP) | 250 mg, 1 g |

| Ethylene-d4-diamine dihydrochloride | 34334-71-9 | Solid | 98 atom % D | 99% (CP) | Custom packaging available | |

| Cambridge Isotope Laboratories | Ethylenediamine (D₄, 98%) | 37164-19-5 | Neat | Not specified, 98% | 98% | 1 g[1] |

| Ethylenediamine·2HCl (ethylene-D₄, 98%) | 34334-71-9 | Not specified | Not specified, 98% | 98% | 0.5 g, 1 g[2] | |

| Santa Cruz Biotechnology | Ethylene-d4-diamine | 37164-19-5 | Not specified | Not specified | Not specified | Inquire for availability |

| Ethylene Diamine Dihydrochloride-d4 | 34334-71-9 | Not specified | Not specified | Not specified | Inquire for availability[3] | |

| Pharmaffiliates | Ethylene-d4 Diamine | 37164-19-5 | Clear Colourless Oil | Not specified | Not specified | Inquire for availability[4] |

| Ethylene Diamine Dihydrochloride-d4 | 34334-71-9 | Not specified | Not specified | Not specified | Inquire for availability[5] | |

| Simson Pharma | Ethylene-D4-diamine | 37164-19-5 | Not specified | Not specified | Not specified | Custom synthesis |

| Ethylene Diamine Dihydrochloride D4 | 34334-71-9 | Not specified | Not specified | Not specified | Inquire for availability | |

| MedchemExpress | Ethylene-d4-diamine | 37164-19-5 | Not specified | Not specified | Not specified | Inquire for availability[6] |

Experimental Protocols

The most common application of Ethylene-d4-diamine is as an internal standard in quantitative mass spectrometry. The following is a generalized protocol for its use in a Liquid Chromatography-Mass Spectrometry (LC-MS) workflow.

General Protocol for Ethylene-d4-diamine as an Internal Standard in LC-MS

Objective: To accurately quantify the concentration of an analyte of interest in a sample matrix using Ethylene-d4-diamine as an internal standard.

Materials:

-

Ethylene-d4-diamine (neat or dihydrochloride salt)

-

Analyte of interest

-

High-purity solvent (e.g., methanol, acetonitrile, water) compatible with the analyte and LC-MS system

-

Sample matrix (e.g., plasma, urine, cell lysate)

-

LC-MS system (including a high-performance liquid chromatograph and a mass spectrometer)

-

Appropriate LC column for the separation of the analyte

-

Standard laboratory glassware and pipettes

Methodology:

-

Preparation of Stock Solutions:

-

Accurately weigh a known amount of Ethylene-d4-diamine and dissolve it in a known volume of a suitable solvent to create a stock solution of high concentration (e.g., 1 mg/mL).

-

Similarly, prepare a stock solution of the unlabeled analyte of interest.

-

-

Preparation of Calibration Standards:

-

Perform a serial dilution of the analyte stock solution to create a series of calibration standards at different known concentrations.

-

Spike each calibration standard with a fixed concentration of the Ethylene-d4-diamine internal standard stock solution. The final concentration of the internal standard should be consistent across all calibration standards and samples.

-

-

Sample Preparation:

-

Thaw and prepare the biological or environmental samples according to the specific requirements of the assay (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).

-

Spike a known volume of each prepared sample with the same fixed concentration of the Ethylene-d4-diamine internal standard as used in the calibration standards.

-

-

LC-MS Analysis:

-

Set up the LC-MS method, including the mobile phase composition, gradient, flow rate, column temperature, and mass spectrometer parameters (e.g., ionization mode, scan type, collision energy).

-

Inject the prepared calibration standards and samples onto the LC-MS system.

-

Monitor the ion transitions for both the analyte and the Ethylene-d4-diamine internal standard.

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard in each chromatogram.

-

Calculate the ratio of the analyte peak area to the internal standard peak area for each calibration standard and sample.

-

Construct a calibration curve by plotting the peak area ratio against the known concentration of the analyte for the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

Visualizations

Supplier Selection Workflow

The process of selecting a suitable commercial supplier for Ethylene-d4-diamine can be streamlined by following a logical workflow that considers key research and procurement criteria.

Caption: Workflow for selecting a commercial supplier of Ethylene-d4-diamine.

Experimental Workflow for Internal Standard Application

The following diagram illustrates a typical experimental workflow for using Ethylene-d4-diamine as an internal standard in a quantitative analysis experiment.

Caption: Experimental workflow for using Ethylene-d4-diamine as an internal standard.

References

- 1. Ethylenediamine (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-3164-1 [isotope.com]

- 2. Ethylenediamine·2HCl (ethylene-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 3. scbt.com [scbt.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. medchemexpress.com [medchemexpress.com]

A Comprehensive Technical Guide to the Safe Handling of Ethylene-d4-diamine in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety protocols and handling procedures for Ethylene-d4-diamine in a laboratory setting. Given that Ethylene-d4-diamine shares chemical properties with its non-deuterated counterpart, ethylenediamine, this document integrates safety data from both compounds to ensure a comprehensive understanding of the associated hazards and mitigation strategies. Deuterated compounds like Ethylene-d4-diamine are stable, non-radioactive isotopes valuable in pharmaceutical research for studying drug metabolism and improving drug stability.[1][2]

Hazard Identification and Classification

Ethylene-d4-diamine is a flammable liquid and vapor that can cause severe skin burns, eye damage, and may trigger allergic skin or respiratory reactions.[3][4][5] It is harmful if swallowed or inhaled and toxic in contact with skin.[4][5] The substance is also noted to be air and moisture sensitive.[4]

GHS Hazard Statements:

-

H302 + H332: Harmful if swallowed or if inhaled.

-

H311: Toxic in contact with skin.[4]

-

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[3][4]

-

H412: Harmful to aquatic life with long lasting effects.

Physical and Chemical Properties

A summary of the key physical and chemical properties of Ethylene-d4-diamine and its common analog, ethylenediamine, are presented below.

| Property | Value | Source |

| Ethylene-d4-diamine | ||

| CAS Number | 37164-19-5 | [3][6][7] |

| Molecular Formula | C2H4D4N2 | [7] |

| Molecular Weight | 64.12 g/mol | [5][7] |

| Appearance | Clear Colourless Oil | [7] |

| Melting Point | 9 °C | [6][8] |

| Boiling Point | 118 °C | [6][8] |

| Refractive Index | n20/D 1.455 | [6][8] |

| Ethylenediamine | ||

| Molecular Weight | 60.1 g/mole | [9] |

| Specific Gravity | 0.8995 (Water = 1) | [9] |

| Vapor Pressure | 10.7 mm of Hg (@ 20°C) | [9] |

| Vapor Density | 2.07 (Air = 1) | [9] |

| Flash Point | 34°C (93.2°F) (Closed Cup) | [9] |

| Auto-Ignition Temperature | 385°C (725°F) | [9] |

| Solubility | Easily soluble in cold water | [9] |

Handling and Storage

Proper handling and storage are critical to maintaining the integrity of Ethylene-d4-diamine and ensuring laboratory safety.

Handling:

-

Work under a chemical fume hood.[10]

-

Keep away from open flames, hot surfaces, and sources of ignition.[4][11]

-

Use only non-sparking tools and take precautionary measures against static discharges.[11][12]

-

Ground and bond all containers and receiving equipment.[11][12]

-

As an air and moisture-sensitive compound, handle under an inert atmosphere (e.g., nitrogen or argon) using techniques such as a Schlenk line or a glove box.[4][13][14][15][16]

Storage:

-

Store locked up.[17]

-

Protect from moisture to prevent degradation and potential back-exchange of deuterium.[18]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling Ethylene-d4-diamine.

| PPE Type | Specifications |

| Eye/Face Protection | Tightly fitting safety goggles and a face shield (8-inch minimum).[4][17] |

| Skin Protection | Solvent-resistant gloves (e.g., butyl-rubber), a full suit, and boots.[9][10][19] |

| Respiratory Protection | Use a vapor respirator or a self-contained breathing apparatus (SCBA) for large spills or in case of insufficient ventilation.[9] Ensure the respirator is approved/certified.[9] |

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[11][17] Remove contact lenses if present and easy to do.[3][11] Seek immediate medical attention.[11] |

| Skin Contact | Take off immediately all contaminated clothing. Wash off immediately with plenty of water for at least 15 minutes.[11] If irritation persists, seek medical attention.[9] For serious contact, wash with a disinfectant soap and cover with an anti-bacterial cream, then seek immediate medical attention.[9] |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing.[11] If breathing is difficult, administer oxygen.[9] If not breathing, perform artificial respiration.[3] Seek immediate medical attention.[9] |

| Ingestion | Do NOT induce vomiting.[3][4] Rinse mouth with water.[3][4] If the victim is conscious, have them drink water (two glasses at most). Never give anything by mouth to an unconscious person.[3][4] Seek immediate medical attention.[9] |

Accidental Release and Fire-Fighting Measures

Accidental Release:

-

Small Spill: Dilute with water and mop up, or absorb with an inert dry material (e.g., sand, earth) and place in an appropriate waste disposal container.[9]

-

Large Spill: Evacuate personnel to a safe area.[11] Remove all sources of ignition.[4][11] Stop the leak if it can be done without risk.[9] Contain the spill with a dike if needed and absorb with a non-combustible material.[9] Use a water spray curtain to divert vapor drift.[9] Do not get water inside the container.[9]

Fire-Fighting:

-

Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, carbon dioxide (CO2), or water spray.[4][9]

-

Unsuitable Extinguishing Media: Do not use a heavy water stream.[12]

-

Specific Hazards: The product is a flammable liquid. Vapors are heavier than air and may travel to a source of ignition and flash back.[4] Containers may explode when heated.[4]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][11]

Experimental Protocols & Workflows

Standard Operating Procedure for Handling Ethylene-d4-diamine

Caption: Standard workflow for handling Ethylene-d4-diamine.

Emergency Response for a Spill

Caption: Decision tree for responding to a chemical spill.

This guide is intended to provide a framework for the safe handling of Ethylene-d4-diamine. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet before commencing any work.

References

- 1. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. Ethylenediamine (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-3164-1 [isotope.com]

- 6. Ethylene-d4 DiaMine Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Ethylene-d4 DiaMine | 37164-19-5 [chemicalbook.com]

- 9. oxfordlabchem.com [oxfordlabchem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. lobachemie.com [lobachemie.com]

- 13. molan.wdfiles.com [molan.wdfiles.com]

- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 15. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]

- 16. ossila.com [ossila.com]

- 17. paragonlaboratories.com [paragonlaboratories.com]

- 18. benchchem.com [benchchem.com]

- 19. nj.gov [nj.gov]

Solubility of Ethylene-d4-diamine in common solvents

An In-Depth Technical Guide to the Solubility of Ethylene-d4-diamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility of Ethylene-d4-diamine (1,2-Ethanediamine-1,1,2,2-d4), a deuterated form of ethylenediamine (B42938). Understanding the solubility of this stable isotope-labeled compound is crucial for its application in various research and development fields, including as a synthetic intermediate and in mechanistic studies.

Physicochemical Properties of Ethylene-d4-diamine

Ethylene-d4-diamine shares similar physical characteristics with its non-deuterated counterpart, ethylenediamine. These properties are fundamental to understanding its behavior in different solvent systems.

| Property | Value |

| Molecular Formula | C₂H₄D₄N₂ |

| Molecular Weight | 64.12 g/mol |

| Appearance | Clear, colorless liquid/oil |

| Melting Point | 9 °C (lit.) |

| Boiling Point | 118 °C (lit.) |

| Density | 1.022 g/mL at 25 °C |

| Refractive Index | n20/D 1.455 (lit.) |

Solubility Profile

While specific quantitative solubility data for Ethylene-d4-diamine is not extensively documented in publicly available literature, a strong predictive understanding can be derived from the known solubility of ethylenediamine and the general effects of deuteration on a molecule's physical properties.

Solubility of Ethylenediamine (Non-Deuterated)

Ethylenediamine is a polar molecule with two primary amine groups, which allows it to act as a hydrogen bond donor and acceptor. This structural feature dictates its solubility in various common solvents.

| Solvent | Type | Solubility |

| Water | Polar Protic | Miscible[1][2][3] |

| Ethanol | Polar Protic | Miscible[2], Soluble[4][5] |

| Chloroform | Polar Aprotic | Soluble[6] |

| Methanol | Polar Protic | Soluble[6] |

| Diethyl Ether | Polar Aprotic | Slightly Soluble[4] |

| Benzene | Nonpolar | Insoluble[4] |

The Effect of Deuteration on Solubility

The substitution of hydrogen with deuterium (B1214612) can subtly alter a compound's physicochemical properties, including its solubility.[6] The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to minor differences in intermolecular interactions.

Generally, the difference in solubility between a deuterated compound and its non-deuterated analog is considered to be small.[7] For nonpolar solvents, these differences are often negligible.[8] However, in some cases, deuteration can lead to measurable changes. For instance, a study on flurbiprofen (B1673479) found that the deuterated version (FP-d8) exhibited a twofold increase in solubility in an aqueous HCl solution compared to the parent compound.[6] This was attributed to a lower melting point and heat of fusion for the deuterated form, which can favor dissolution.[6] Conversely, other studies have suggested that biomolecules can be slightly less soluble in heavy water (D₂O) than in H₂O.[9]

For Ethylene-d4-diamine, it is reasonable to expect a solubility profile very similar to that of ethylenediamine. It should be readily soluble in polar solvents like water, methanol, and ethanol, and sparingly soluble in nonpolar solvents. Minor deviations from the solubility of ethylenediamine may be observed upon precise experimental measurement.

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the systematic determination of the solubility of Ethylene-d4-diamine.

Materials and Equipment

-

Ethylene-d4-diamine

-

Selection of solvents (e.g., Water, Ethanol, Methanol, Chloroform, Diethyl Ether, Toluene)

-

Analytical balance

-

Vortex mixer

-

Water bath sonicator

-

Thermostatically controlled shaker

-

Calibrated pipettes and glassware

-

pH meter and pH paper

Experimental Workflow

The following diagram outlines the logical workflow for determining the solubility of Ethylene-d4-diamine.

Caption: Workflow for Solubility Determination of Ethylene-d4-diamine.

Step-by-Step Procedure

-

Initial Screening in Water :

-

Accurately weigh approximately 10 mg of Ethylene-d4-diamine into a glass test tube.

-

Add 0.5 mL of deionized water.

-

Vortex the tube vigorously for 1-2 minutes.

-

If the compound does not fully dissolve, place the tube in a water bath sonicator for up to 5 minutes.

-

Visually inspect the solution for any undissolved material. If the solution is clear, the compound is considered soluble.

-

If soluble, proceed to quantitative analysis (Step 5). If not, proceed to the next solvent.

-

-

Screening in Other Polar Solvents (e.g., Ethanol, Methanol) :

-

Using a fresh, accurately weighed sample of Ethylene-d4-diamine, repeat the procedure from Step 1, substituting water with the new solvent.

-

Record observations of solubility.

-

-

Screening in Less Polar and Nonpolar Solvents (e.g., Chloroform, Diethyl Ether, Toluene) :

-

Repeat the procedure for each selected solvent, always starting with a fresh sample of the solute.

-

Record all observations.

-

-

Effect of pH (for aqueous solutions) :

-

If the compound is soluble in water, measure the pH of the solution. As an amine, an alkaline pH is expected.

-

If the compound is poorly soluble in water, add 5% aqueous HCl dropwise. Increased solubility upon acidification indicates the formation of a water-soluble amine salt.

-

-

Quantitative Analysis (for soluble systems) :

-

To determine the exact solubility, prepare a saturated solution by adding an excess of Ethylene-d4-diamine to a known volume of the solvent.

-

Agitate the mixture in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 24-48 hours).

-

Carefully filter the solution to remove undissolved solute.

-

Analyze a known volume of the clear filtrate using a suitable analytical method (e.g., HPLC, GC, or gravimetric analysis after solvent evaporation) to determine the concentration of the dissolved Ethylene-d4-diamine.

-

Express the solubility in units such as mg/mL or mol/L.

-

Conclusion

Ethylene-d4-diamine is expected to be a polar compound that is miscible with water and other polar protic solvents, while exhibiting limited solubility in nonpolar organic solvents. The effect of deuteration on its solubility is predicted to be minimal but could result in slight deviations from its non-deuterated analog, ethylenediamine. For applications requiring precise concentrations, the experimental determination of its solubility in the specific solvent system of interest is highly recommended. The provided protocol offers a systematic approach to achieving this.

References

- 1. nouryon.com [nouryon.com]

- 2. Ethylenediamine - Sciencemadness Wiki [sciencemadness.org]

- 3. Ethylenediamine - Wikipedia [en.wikipedia.org]

- 4. cameo.mfa.org [cameo.mfa.org]

- 5. chembk.com [chembk.com]

- 6. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Summary: Solubility in deuterated solvents from Edward T. Chainani on 2004-06-14 (Email Archives for June, 2004) [ammrl.org]

- 9. Effects of Water Deuteration on Thermodynamic and Structural Properties of Proteins and Biomembranes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Basic Applications of Deuterated Ethylenediamine in Chemistry

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Deuterated ethylenediamine (B42938), specifically ethane-1,2-diamine-d4 (H₂NCD₂CD₂NH₂), is a stable isotope-labeled compound that serves as a valuable tool in various chemical disciplines. Its applications stem from the subtle yet significant differences in the physicochemical properties of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This technical guide provides a comprehensive overview of the core applications of deuterated ethylenediamine, focusing on its utility in mechanistic studies via the kinetic isotope effect (KIE), its role as a ligand in coordination chemistry, and its potential in pharmaceutical research and drug development. This document includes structured data tables, detailed experimental protocols for representative applications, and explanatory diagrams to illustrate key concepts and workflows.

Introduction to Deuterated Ethylenediamine

Ethylenediamine (C₂H₄(NH₂)₂) is a fundamental bidentate chelating ligand and a widely used building block in chemical synthesis.[1] The deuterated analogue, where the four hydrogen atoms on the ethylene (B1197577) backbone are replaced with deuterium (B1214612) (D), offers unique advantages for detailed chemical investigation.[2] The primary distinction lies in the greater mass of deuterium, which results in a stronger C-D bond with a lower zero-point vibrational energy compared to the C-H bond. This difference is the foundation for the Kinetic Isotope Effect (KIE) , a powerful tool for elucidating reaction mechanisms.[3]

Physicochemical Properties

The substitution of hydrogen with deuterium leads to minor but measurable changes in the physical properties of ethylenediamine. These differences, while small, are critical for its applications in sensitive analytical techniques and for influencing reaction kinetics.

| Property | Ethylenediamine (en) | Deuterated Ethylenediamine (en-d4) |

| Chemical Formula | C₂H₈N₂ | C₂D₄H₄N₂ |

| Molecular Weight ( g/mol ) | 60.10 | 64.12[4] |

| Boiling Point (°C) | 116-117 | Expected to be slightly higher |

| Density (g/cm³) | ~0.899 | Expected to be slightly higher |

| C-D vs. C-H Bond Strength | Weaker | Stronger |

| Vibrational Frequency | Higher | Lower |

Core Applications

Mechanistic Studies and the Kinetic Isotope Effect (KIE)

One of the most significant applications of deuterated ethylenediamine is in the study of reaction mechanisms. The KIE is the change in the rate of a reaction when a hydrogen atom in the reactant is substituted with deuterium.[2]

-

Primary KIE: Observed when the C-H bond is broken or formed in the rate-determining step of a reaction. The rate of a reaction involving a C-H bond is typically 6-10 times faster than that of a C-D bond.[2] A significant primary KIE (kH/kD > 2) provides strong evidence that C-H bond cleavage is part of the rate-limiting step.

-

Secondary KIE: Occurs when the C-H bond is not directly involved in the bond-breaking or bond-forming events of the rate-determining step. These effects are smaller (typically kH/kD = 0.8–1.4) but can provide valuable information about changes in hybridization at the carbon atom during the transition state.[2]

By synthesizing a molecule with deuterated ethylenediamine as a building block, researchers can perform competitive experiments or parallel reactions with the deuterated and non-deuterated versions to measure the KIE and gain insight into reaction pathways.[2][5]

Caption: Workflow for using the Kinetic Isotope Effect (KIE).

Coordination Chemistry

Ethylenediamine is a classic bidentate ligand that forms stable five-membered chelate rings with a wide range of metal ions.[6][7][8] These complexes are foundational in inorganic chemistry. Using deuterated ethylenediamine allows for more detailed spectroscopic analysis of these complexes. For example, in vibrational spectroscopy (IR and Raman), the C-D stretching and bending frequencies are shifted to lower wavenumbers compared to C-H vibrations, which can help in assigning complex spectra. In NMR spectroscopy, the absence of protons on the ethylene backbone simplifies ¹H NMR spectra, aiding in structural elucidation.[2]

While the thermodynamic stability of metal complexes is not expected to change dramatically upon deuteration, subtle effects on the ligand's conformational dynamics and the metal-ligand bond vibrations can be studied.

The following table presents critically evaluated stability constants for common metal ions with non-deuterated ethylenediamine. The values for deuterated ethylenediamine are expected to be very similar.

| Metal Ion | Log K₁ | Log K₂ | Log K₃ |

| Cu²⁺ | 10.48 | 9.05 | -1.0 |

| Ni²⁺ | 7.32 | 6.12 | 4.21 |

| Zn²⁺ | 5.66 | 4.97 | 2.0 |

| Co²⁺ | 5.84 | 4.78 | 3.03 |

| Cd²⁺ | 5.42 | 4.49 | 2.0 |

| Fe²⁺ | 4.28 | 3.25 | 1.9 |

Data sourced from a critical survey by P. Paoletti (1984).[9][10] Conditions: 25 °C, 0.1 M ionic strength.

Caption: Chelation of a metal ion by deuterated ethylenediamine.

Drug Development and Pharmacokinetics

In pharmaceutical research, deuteration is a strategy to improve the metabolic profile of drug candidates.[9][11] The metabolism of many drugs is mediated by cytochrome P450 enzymes, which often involves the cleavage of C-H bonds. By replacing a metabolically labile C-H bond with a stronger C-D bond, the rate of metabolism can be significantly reduced.[12] This "metabolic shielding" can lead to:

-

Increased drug half-life: Slower metabolism means the drug remains in the body for a longer period.

-

Reduced dosing frequency: A longer half-life can allow for less frequent administration.

-

Improved safety profile: Lowering the rate of metabolism can reduce the formation of potentially toxic metabolites.[1]

-

Increased bioavailability: Less first-pass metabolism can lead to higher systemic exposure.

Deuterated ethylenediamine can be used as a synthetic precursor to introduce deuterium into a specific location within a larger drug molecule, thereby protecting that site from metabolic degradation.

Experimental Protocols

The following sections provide generalized protocols for key experiments involving ethylenediamine, which can be directly adapted for its deuterated analogue.

Protocol: Synthesis of a Metal-Ethylenediamine Complex

This protocol is based on the synthesis of bis(ethylenediamine)gold(III) chloride, adapted from published procedures.[13]

Objective: To synthesize a coordination complex using (deuterated) ethylenediamine as a ligand.

Materials:

-

Gold(III) chloride solution (e.g., HAuCl₄)

-

Deuterated ethylenediamine (en-d4) or Ethylenediamine (en)

-

Deionized water

-

Filtration apparatus

Procedure:

-

Dissolve a known quantity of gold(III) chloride in deionized water to create a stock solution (e.g., 0.5 mmol in 10 mL).

-

In a separate beaker, prepare a 1.0 M aqueous solution of deuterated ethylenediamine.

-

Slowly add the deuterated ethylenediamine solution dropwise to the stirred gold(III) chloride solution. An initial orange precipitate may form and then redissolve as more ligand is added.

-

Continue stirring until the solution becomes clear (typically around pH 4-5).

-

Remove any trace undissolved solids by filtration.

-

To the clear filtrate, add an excess of a precipitating solvent like ethanol (e.g., 3 volumes of ethanol to 1 volume of aqueous solution).

-

A pale yellow precipitate of the complex ([Au(en-d4)₂]Cl₃) should form immediately.

-

Collect the precipitate by vacuum filtration.

-

Wash the product with a small amount of ethanol and then air dry.

-

Characterize the product using appropriate methods (e.g., NMR, IR spectroscopy, elemental analysis).

Caption: Generalized workflow for complex synthesis.

Protocol: Conceptual Framework for a KIE Experiment

Objective: To determine the kinetic isotope effect for a reaction where a C-H bond on the ethylenediamine backbone is potentially cleaved in the rate-determining step.

Methodology: Parallel Experiments

-

Synthesize Reactants: Prepare two batches of the reactant of interest. One batch should be synthesized using deuterated ethylenediamine (reactant-D) and the other using standard ethylenediamine (reactant-H).

-

Reaction Setup: Prepare identical reaction mixtures in separate vessels. Ensure that the concentration of all reagents (reactant, catalyst, etc.) and the reaction conditions (temperature, pressure, solvent) are precisely the same for both the H and D reactions.

-

Initiate and Monitor: Start both reactions simultaneously. Monitor the disappearance of the reactant or the appearance of the product over time using a suitable analytical technique (e.g., GC, HPLC, NMR spectroscopy).

-

Data Analysis: Plot concentration versus time for both reactions. Determine the initial rate of each reaction from the slope of the curve at t=0.

-

Calculate Rate Constants: From the rate data, calculate the rate constant for the non-deuterated reaction (kH) and the deuterated reaction (kD).

-

Determine KIE: Calculate the kinetic isotope effect as the ratio KIE = kH / kD.

-

Interpretation: A value significantly greater than 1 suggests a primary KIE, implicating C-H bond cleavage in the rate-determining step.

Conclusion

Deuterated ethylenediamine is a versatile and powerful tool for chemists. Its primary applications in elucidating reaction mechanisms through the kinetic isotope effect, serving as a labeled ligand in coordination chemistry, and acting as a building block in the synthesis of metabolically stabilized pharmaceuticals underscore its importance. While direct comparative data between deuterated and non-deuterated ethylenediamine applications are not always readily available, the fundamental principles of isotope effects provide a robust framework for predicting and leveraging its unique chemical behavior. This guide provides the foundational knowledge, protocols, and conceptual diagrams to aid researchers in effectively utilizing deuterated ethylenediamine in their work.

References

- 1. researchgate.net [researchgate.net]

- 2. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. ijmrset.com [ijmrset.com]

- 5. epfl.ch [epfl.ch]

- 6. Isotope effects of deuterated Pt(ii) complexes with site disparity on blue phosphorescence - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. youtube.com [youtube.com]

- 8. epj-conferences.org [epj-conferences.org]

- 9. researchgate.net [researchgate.net]

- 10. iupac.org [iupac.org]

- 11. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis, Structures, and Electrochemistry of Au(III)-ethylenediamine Complexes and Interactions with Guanosine 5’-Monophosphate - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Ethylene-d4-diamine in 1H NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of Ethylene-d4-diamine (d4-EDA) in 1H Nuclear Magnetic Resonance (NMR) spectroscopy. This deuterated compound serves as a valuable tool in various applications, including its use as a specialized solvent, a ligand for studying metal complexes, and a probe in mechanistic studies.

Ethylene-d4-diamine as a Deuterated Solvent

In 1H NMR spectroscopy, the use of deuterated solvents is crucial to avoid overwhelming signals from the solvent's protons, which would otherwise obscure the signals of the analyte.[1][2][3] Ethylene-d4-diamine (H₂NCD₂CD₂NH₂), with its ethylene (B1197577) backbone fully deuterated, offers a unique solvent environment, particularly for compounds soluble in primary amines.

In the 1H NMR spectrum of a sample dissolved in Ethylene-d4-diamine, the solvent itself will primarily show signals arising from the amine (NH₂) protons. The chemical shift of these protons is sensitive to factors such as temperature and the specific solute.[1] The absence of signals from the ethylene backbone confirms the high degree of deuteration and provides a clear spectral window for observing the resonances of the dissolved analyte.[1]

Protocol for Using Ethylene-d4-diamine as a Solvent:

-

Solubility Test: Ensure the analyte is soluble in Ethylene-d4-diamine. Due to the amine functional groups, it is a good solvent for polar compounds, particularly those capable of hydrogen bonding.

-

Sample Preparation:

-

Accurately weigh 5-25 mg of the analyte into a clean, dry NMR tube.

-

Add approximately 0.6-0.8 mL of Ethylene-d4-diamine.

-

Cap the tube and gently vortex or sonicate to ensure complete dissolution.

-

-

NMR Acquisition:

-

Acquire the 1H NMR spectrum using standard instrument parameters.

-

The deuterium (B1214612) signal from the solvent can be used for the field-frequency lock.[2][3]

-

Mechanistic Elucidation via Isotope Labeling

Ethylene-d4-diamine is a powerful tool for investigating reaction mechanisms, particularly through the study of kinetic isotope effects (KIEs).[1] By comparing the reaction rates of a process using undeuterated ethylenediamine (B42938) versus Ethylene-d4-diamine, researchers can determine if the C-H bonds on the ethylene backbone are involved in the rate-determining step.[1]

A primary KIE (kH/kD > 1) is observed when a C-H bond to the isotopically labeled carbon is broken or formed in the rate-limiting step.[1] This information is invaluable for understanding transition states and reaction pathways.

Illustrative Workflow for a Mechanistic Study:

Caption: Workflow for a Kinetic Isotope Effect Study.

Ethylene-d4-diamine as a Ligand in Coordination Chemistry

Ethylene-d4-diamine functions as a bidentate, chelating ligand, binding to metal ions through its two nitrogen atoms.[1] The use of the deuterated form is advantageous in 1H NMR studies of the resulting metal complexes as it eliminates the proton signals from the ethylene backbone of the ligand. This simplifies the spectrum, allowing for an unambiguous analysis of the signals from other ligands or from the amine protons of the coordinated Ethylene-d4-diamine itself.

Upon coordination to a metal center, the chemical shift of the ligand's amine protons will typically change, providing information about the electronic environment of the metal complex.

Quantitative Data Summary:

| Application | Analyte/System | Key 1H NMR Observations | Reference |

| Solvent | General Use | Absence of ethylene proton signals, NH₂ proton signals are solvent and temperature dependent. | [1] |

| Mechanistic Studies | Rhodium-catalyzed reaction | Determination of primary and secondary kinetic isotope effects. | [1] |

| Coordination Chemistry | Metal Complexes | Simplification of spectra by eliminating ligand backbone protons, allowing for clear observation of other ligand signals and coordinated NH₂ protons. | [1] |

Experimental Protocol for Complex Formation Study:

-

Preparation of the Metal Precursor Solution: Dissolve the metal salt in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.

-

Acquisition of Initial Spectrum: Record the 1H NMR spectrum of the metal precursor.

-

Addition of Ethylene-d4-diamine: Add a stoichiometric amount of Ethylene-d4-diamine to the NMR tube.

-

Monitoring the Reaction: Gently mix the solution and acquire 1H NMR spectra at various time intervals to observe the formation of the complex.

-

Data Analysis: Analyze the changes in chemical shifts of the amine protons and any other relevant signals to characterize the newly formed metal complex.

Logical Relationship of Applications:

Caption: Key applications of Ethylene-d4-diamine in 1H NMR.

References

Ethylene-d4-diamine: A Specialized Deuterated Reagent for NMR Spectroscopy and Potential Non-Interfering Solvent

Application Note AN-EDA-NMR-001

Introduction

Ethylene-d4-diamine (H₂NCD₂CD₂NH₂), the deuterated isotopologue of ethylenediamine (B42938), serves as a valuable tool in advanced chemical research, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy and as a precursor in the synthesis of isotopically labeled compounds. While its primary role is that of a deuterated building block, its inherent properties as a polar amine suggest potential applications as a non-interfering NMR solvent for specific classes of analytes. This document provides an overview of its properties, potential applications as an NMR solvent, and protocols for its use.

Key Advantages of Deuterated Solvents in NMR:

Deuterated solvents are fundamental in NMR spectroscopy for several reasons:

-

Reduced Solvent Interference: By replacing protons (¹H) with deuterium (B1214612) (²H), the solvent's own signals are minimized in the ¹H NMR spectrum, allowing for clear observation of the analyte's signals.[1][2]

-

Deuterium Lock Signal: Modern NMR spectrometers utilize the deuterium signal from the solvent to stabilize the magnetic field, ensuring high resolution and reproducibility of spectra.[2]

-

Internal Chemical Shift Reference: The residual, non-deuterated solvent peak provides a known chemical shift reference, allowing for accurate calibration of the spectrum.

Properties of Ethylene-d4-diamine

Ethylene-d4-diamine is a colorless liquid with physical and chemical properties largely similar to its non-deuterated counterpart, ethylenediamine.

| Property | Value |

| Chemical Formula | H₂NCD₂CD₂NH₂ |

| Molecular Weight | 64.12 g/mol |

| Isotopic Purity | Typically ≥98 atom % D |

| Appearance | Colorless liquid |

| Density | 1.022 g/mL at 25 °C |

| Boiling Point | 118 °C (lit.) |

| Melting Point | 9 °C (lit.) |

| Solubility (of Ethylenediamine) | Miscible with water and ethanol; slightly soluble in ether; insoluble in benzene.[3][4] |

Applications in NMR Spectroscopy

Primary Application: Deuterated Reagent and Building Block

The predominant use of Ethylene-d4-diamine in the context of NMR is as a deuterated reagent. Its incorporation into larger molecules allows for:

-

Mechanistic Studies: Tracking the fate of the ethylenediamine moiety in chemical reactions.

-

Structural Elucidation: Introducing a "silent" backbone in complex molecules to simplify crowded ¹H NMR spectra.

-

Metabolic Pathway Tracing: Using it as a stable isotope-labeled precursor in biological studies.[5]

Potential Application: Non-Interfering NMR Solvent

Given that ethylenediamine is a polar, coordinating solvent, Ethylene-d4-diamine could theoretically be employed as a specialized NMR solvent for analytes that are:

-

Highly Polar: Compounds that have poor solubility in common deuterated solvents like chloroform-d (B32938) or benzene-d6.

-

Capable of Hydrogen Bonding: Analytes that require a hydrogen-bond-accepting and -donating solvent environment to be adequately solvated.

-

Metal Complexes: Due to its chelating nature, it could be a suitable solvent for studying certain coordination compounds, provided it does not displace the ligands of interest.

In its role as a solvent, the deuteration of the ethylene (B1197577) backbone would prevent solvent signals from obscuring the upfield region of the ¹H NMR spectrum. The remaining signals would be from the amine protons.

Expected NMR Spectral Data of Ethylene-d4-diamine

When used as a solvent, the following signals would be expected:

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | Variable | Broad singlet | The chemical shift of the -NH₂ protons is highly dependent on concentration, temperature, and the nature of the solute due to hydrogen bonding and chemical exchange. |

| ¹³C | ~40-50 ppm (estimated) | Triplet (due to ¹JC-D coupling) | The chemical shift is estimated based on the non-deuterated ethylenediamine. The signal will be a triplet due to coupling with the attached deuterium. |

| ²H | ~2.5-3.0 ppm (estimated) | Singlet | The deuterium lock signal. |

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis using Ethylene-d4-diamine as a Solvent

Objective: To prepare a sample for NMR analysis where Ethylene-d4-diamine is the solvent.

Materials:

-

Analyte of interest

-

Ethylene-d4-diamine

-

NMR tube (5 mm, high precision)

-

Pipettes

-

Vortex mixer

Procedure:

-

Solubility Test: Before preparing the NMR sample, test the solubility of the analyte in non-deuterated ethylenediamine to conserve the more expensive deuterated solvent.

-

Sample Weighing: Accurately weigh 1-10 mg of the analyte for ¹H NMR (or 10-50 mg for ¹³C NMR) directly into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of Ethylene-d4-diamine to the vial containing the analyte.

-

Dissolution: Gently vortex or sonicate the mixture until the analyte is fully dissolved.

-

Transfer to NMR Tube: Using a clean pipette, transfer the solution into a clean, dry NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample information.

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument should be set to lock on the deuterium signal of Ethylene-d4-diamine.

Protocol 2: Use of Ethylene-d4-diamine as a Deuterated Reagent in an NMR Reaction Study

Objective: To monitor a reaction in situ via NMR where Ethylene-d4-diamine is a reactant.

Materials:

-

Reactants for the chemical transformation

-

Ethylene-d4-diamine

-

A common deuterated NMR solvent (e.g., DMSO-d₆, D₂O)

-

NMR tube and cap

Procedure:

-

Reactant Preparation: In a small vial, dissolve the other reactant(s) in a suitable deuterated NMR solvent (e.g., 0.5 mL of DMSO-d₆).

-

Initial Spectrum: Transfer this solution to an NMR tube and acquire a baseline ¹H NMR spectrum.

-

Addition of Ethylene-d4-diamine: Add a stoichiometric amount of Ethylene-d4-diamine to the NMR tube.

-

Mixing: Cap the tube and invert it several times to ensure thorough mixing.

-

Reaction Monitoring: Acquire NMR spectra at regular time intervals to monitor the disappearance of reactant signals and the appearance of product signals. The deuterated backbone of the ethylenediamine moiety will be "invisible" in the ¹H NMR spectrum, simplifying the analysis of the reaction products.

Visualizations

Caption: Workflow for preparing an NMR sample using Ethylene-d4-diamine as a solvent.

References

- 1. Deuterated Compounds for NMR | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 2. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 3. Ethylenediamine - Wikipedia [en.wikipedia.org]

- 4. Ethylenediamine - CAMEO [cameo.mfa.org]

- 5. Ethylene-d4-diamine | Deuterated Reagent | For Research [benchchem.com]

Application of Ethylene-d4-diamine in Mass Spectrometry as an Internal Standard

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction